N-[4-(dimethylamino)phenyl]-2-methylpropanamide
Description
N-[4-(Dimethylamino)phenyl]-2-methylpropanamide is an organic compound characterized by a propanamide backbone substituted with a 2-methyl group and a 4-(dimethylamino)phenyl moiety. The dimethylamino group at the para position of the phenyl ring confers electron-donating properties, enhancing solubility in polar solvents and influencing molecular interactions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or antimicrobial pathways.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-9H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEXRFGMWMMYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357998 | |
| Record name | N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7160-15-8 | |
| Record name | N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-methylpropanamide typically involves the reaction of 4-(dimethylamino)aniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound’s amide group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide (CAS 1346617-18-2)
- Structural Differences: Incorporates a 5-chloro-8-hydroxyquinoline moiety fused to the phenyl group.
- Applications: Used in drug discovery programs (e.g., TCMDC-123643) for tropical diseases, as noted in Parchem Chemicals’ specifications .
N-(4-Benzoylphenyl)-2-methylpropanamide (CAS 118059-80-6)
- Structural Differences: Replaces the dimethylamino group with a benzoyl (electron-withdrawing) substituent.
- Functional Impact : Reduced solubility in aqueous media due to the hydrophobic benzoyl group; may enhance binding to lipophilic targets.
- Molecular Weight: 267.32 g/mol, lower than the dimethylamino variant, favoring better bioavailability.
- Applications: Primarily a synthetic intermediate, with fewer reported bioactive roles compared to dimethylamino-substituted analogs .
N-[2-((2-Cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl]propanamide (CAS 68134-39-4)
- Structural Differences: Features a diazenyl (-N=N-) linker, cyano, iodo, and nitro groups.
- Functional Impact : The azo group acts as a chromophore, making this compound suitable for dye applications. The iodine atom increases molar mass (492.27 g/mol) and may confer radiocontrast properties.
2-(2,4-Dichlorophenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide (CAS 881755-56-2)
- Structural Differences: Includes a dichlorophenoxy group and tetrahydrofuranmethoxy substituent.
- Functional Impact : Chlorine atoms enhance lipophilicity and environmental persistence; the furan ring may influence metabolic stability.
- Applications: Likely used in agrochemicals due to structural resemblance to herbicidal phenoxy acids .
Comparative Analysis Table
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the parent compound enhances solubility and hydrogen-bonding capacity, critical for central nervous system drug delivery. In contrast, benzoyl or halogenated analogs prioritize lipophilicity for non-polar targets .
- Biological Activity: Quinoline- and azo-containing derivatives exhibit broader bioactivity (e.g., antimicrobial, anticancer) but face challenges in toxicity and pharmacokinetics .
- Synthetic Utility: Simpler structures like this compound are more versatile in modular drug synthesis, whereas complex analogs require specialized routes .
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